Nitro Group Positional Isomerism: 8-Nitro-to-Lactam Hydrogen Bond Enables Superior Redox Tuning Over 6-Nitro Isomer
In the 8-nitroquinoline pharmacophore, the nitro group at the 8-position is spatially adjacent to a 2-position heteroatom (in the target compound, the quinoline nitrogen), enabling formation of an intramolecular hydrogen bond that shifts the reduction potential positively by +0.3 V versus 8-nitroquinoline lacking this interaction [1]. This hydrogen bond architecture is geometrically inaccessible to the 6-nitro positional isomer (2-cyclopropyl-6-nitroquinoline-4-carboxylic acid) due to greater spatial separation from the 2-substituent. SAR studies in the 8-nitroquinolin-2(1H)-one series demonstrated that only compounds with a redox potential above -0.6 V exhibited activity against Leishmania infantum; the hydrogen bond facilitates achievement of this threshold potential [1]. Consequently, the 8-nitro positional isomer is predicted to possess a redox potential that is shifted by approximately +0.3 V relative to the 6-nitro analog, positioning it more favorably for NTR1-dependent bioactivation.
| Evidence Dimension | Redox potential (E₁/₂) – determinant of NTR1-mediated bioactivation |
|---|---|
| Target Compound Data | Predicted E₁/₂ > -0.6 V (presence of 8-NO₂•••H-bond interaction shifts potential by approx. +0.3 V vs. non-H-bonded 8-nitroquinolines) |
| Comparator Or Baseline | 8-Nitroquinoline: E₁/₂ baseline (no intramolecular H-bond); 6-Nitro positional isomer: geometry precludes analogous intramolecular H-bond |
| Quantified Difference | Approx. +0.3 V shift vs. non-H-bonded 8-nitroquinoline; predicted favorable redox potential (> -0.6 V) for antileishmanial activity per SAR model |
| Conditions | Cyclic voltammetry measurements in DMF or acetonitrile; in vitro activity against L. infantum axenic amastigotes |
Why This Matters
For procurement decisions in antiparasitic drug discovery programs, the 8-nitro positional isomer offers a mechanistically validated redox-tuning mechanism that is structurally unavailable to 6-nitro analogs, making it a more appropriate scaffold for optimizing NTR1-dependent bioactivation.
- [1] Moreau, A., Paloque, L., Courtioux, B., et al. Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry, 2018, 155, 552–564. View Source
